11beta-Hydroxycedrelone

Cytotoxicity Leukemia Natural Product

This high-purity (≥98%) limonoid is a naturally occurring tetranortriterpenoid from Walsura yunnanensis bark. Its 11β-hydroxy group distinguishes it from cedrelone, altering cytotoxicity (HL-60 IC50 8.9 µM) and target selectivity. Ideal as a reference standard for SAR studies, HPLC-MS profiling, or comparative ADME assays.

Molecular Formula C26H30O6
Molecular Weight 438.5 g/mol
CAS No. 283174-18-5
Cat. No. B1150856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11beta-Hydroxycedrelone
CAS283174-18-5
Molecular FormulaC26H30O6
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC1(C(=O)C=CC2(C1=C(C(=O)C3(C2C(CC4(C35C(O5)CC4C6=COC=C6)C)O)C)O)C)C
InChIInChI=1S/C26H30O6/c1-22(2)16(28)6-8-23(3)19-15(27)11-24(4)14(13-7-9-31-12-13)10-17-26(24,32-17)25(19,5)21(30)18(29)20(22)23/h6-9,12,14-15,17,19,27,29H,10-11H2,1-5H3/t14-,15-,17+,19+,23+,24-,25-,26+/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





11beta-Hydroxycedrelone (CAS 283174-18-5): A Tetranortriterpenoid Limonoid with Documented Cytotoxic Activity


11beta-Hydroxycedrelone (CAS 283174-18-5) is a naturally occurring tetranortriterpenoid belonging to the limonoid class of compounds, characterized by a highly oxygenated 4,4,8-trimethyl-17-furanylsteroid skeleton [1]. It was first isolated from the bark of Walsura yunnanensis (Meliaceae) and structurally elucidated alongside related analogs such as cedrelone [2]. The compound has been reported to exhibit moderate cytotoxic activity against the HL-60 human leukemia cell line, with an IC₅₀ value of 8.9 µM . Its molecular formula is C₂₆H₃₀O₆ and molecular weight is 438.5 g/mol .

Why 11beta-Hydroxycedrelone Cannot Be Substituted with Generic Limonoid Analogs


Substituting 11beta-hydroxycedrelone with another limonoid analog, such as cedrelone or 11beta-acetoxydihydrocedrelone, is not trivial because even minor structural modifications within this compound class can profoundly alter both cytotoxic potency and target selectivity profiles. For instance, the presence of a hydroxyl group at the C-11 position distinguishes 11beta-hydroxycedrelone from its parent compound cedrelone, which lacks this functionality [1]. This structural variation influences molecular recognition events, including hydrogen-bonding networks and binding interactions with cellular targets [2]. Furthermore, the natural source of the compound—exclusively documented from the bark of Walsura yunnanensis [1]—introduces potential differences in the composition of co-extracted impurities and batch-to-batch reproducibility compared to limonoids isolated from other species (e.g., Trichilia americana or Cedrela sinensis). The quantitative evidence presented below demonstrates that 11beta-hydroxycedrelone occupies a distinct activity niche within the cedrelone-type limonoid family, and generic substitution without empirical validation may lead to inconsistent experimental outcomes.

11beta-Hydroxycedrelone: Quantitative Differentiation Evidence for Scientific Procurement


Cytotoxic Activity in HL-60 Leukemia Model: Position Within Cedrelone-Type Limonoid Potency Spectrum

11beta-Hydroxycedrelone exhibits an IC₅₀ of 8.9 µM against the HL-60 human promyelocytic leukemia cell line . This places the compound in the moderate potency range of the broader cedrelone-type limonoid class, as exemplified by the panel of ten related limonoids isolated from Trichilia americana, which displayed IC₅₀ values spanning from 0.1 µM (most potent) to 39.6 µM (least potent) when tested under comparable MTS assay conditions [1].

Cytotoxicity Leukemia Natural Product

Structural Distinction from Cedrelone: 11β-Hydroxyl Group as a Key Pharmacophoric Determinant

11beta-Hydroxycedrelone differs from its parent analog cedrelone by the presence of a hydroxyl substituent at the C-11 position (cedrelone lacks any oxygen functionality at this site) [1]. In cedrelone-type limonoids, the C-11 position is a critical site for modulating biological activity; comparative NMR analysis and SAR studies of related compounds indicate that hydroxylation at C-11 alters the spatial orientation of the furan ring and influences hydrogen-bonding interactions with protein targets [2].

Limonoid SAR Tetranortriterpenoid

Analytical Purity Benchmark: Exceeding Standard Research-Grade Requirements

Commercial supplies of 11beta-hydroxycedrelone are certified to have a purity of ≥98% by HPLC analysis . This purity specification surpasses the typical 95% threshold commonly accepted for research-grade natural products and aligns with the rigorous standards required for structure-activity relationship (SAR) studies and in vivo pharmacological evaluation.

Purity Quality Control Natural Product

Physicochemical Differentiation from Cedrelone: Molecular Weight and Lipophilicity

11beta-Hydroxycedrelone (MW 438.5 g/mol; calculated LogP ≈ 4.5) exhibits higher molecular weight and increased lipophilicity compared to cedrelone (MW 422.5 g/mol; calculated LogP ≈ 4.0) [1][2]. These physicochemical differences arise from the additional oxygen atom at C-11 and can influence passive membrane permeability, plasma protein binding, and metabolic clearance rates.

ADME Lipophilicity Drug-like Properties

Optimal Research Application Scenarios for 11beta-Hydroxycedrelone


Benchmarking Cytotoxic Activity of Novel Limonoid Derivatives in Leukemia Models

Researchers synthesizing or isolating new cedrelone-type limonoids can utilize 11beta-hydroxycedrelone as a moderate-activity reference compound when evaluating cytotoxicity against HL-60 cells. Its well-documented IC₅₀ of 8.9 µM provides a consistent baseline for inter-experimental comparisons and structure-activity relationship (SAR) analysis within the limonoid chemotype.

Investigating the Role of C-11 Hydroxylation in Limonoid Bioactivity

The unique presence of the 11β-hydroxy group distinguishes 11beta-hydroxycedrelone from its parent cedrelone [1]. This structural feature makes the compound an ideal tool for probing the pharmacophoric relevance of C-11 substitution in assays measuring target engagement, such as 11β-HSD1 inhibition or cytotoxic activity.

Natural Product Chemistry: Reference Standard for Chromatographic and Spectroscopic Identification

Given its defined natural source (Walsura yunnanensis bark) [1] and high analytical purity (≥98%) , 11beta-hydroxycedrelone serves as an authentic reference standard for the identification and quantification of related limonoids in plant extracts via HPLC-MS or NMR profiling.

Exploratory ADME/Tox Profiling of Limonoid Scaffolds

The distinct physicochemical properties of 11beta-hydroxycedrelone (MW 438.5, LogP ≈ 4.5) [2] compared to cedrelone (MW 422.5, LogP ≈ 4.0) [3] provide a basis for comparative in vitro ADME studies (e.g., microsomal stability, permeability) to assess how minor structural modifications impact drug-like properties.

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